

# 3,5-Dibromobenzaldehyde physical and chemical properties

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## Compound of Interest

Compound Name: 3,5-Dibromobenzaldehyde

Cat. No.: B114249

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An In-depth Technical Guide to **3,5-Dibromobenzaldehyde** for Researchers and Drug Development Professionals

## Introduction

**3,5-Dibromobenzaldehyde** is a key chemical intermediate in the field of organic synthesis, particularly valued by researchers and scientists in drug development. Its disubstituted aromatic ring provides a versatile scaffold for the construction of complex molecules. This technical guide offers a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols to facilitate its use in a laboratory setting.

## Core Physical and Chemical Properties

**3,5-Dibromobenzaldehyde** is a white to light beige crystalline solid.<sup>[1]</sup> It is an air-sensitive compound, necessitating careful handling and storage under an inert atmosphere.<sup>[2]</sup>

## Physical Properties

A summary of the key physical properties of **3,5-Dibromobenzaldehyde** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Br <sub>2</sub> O	[3]
Molecular Weight	263.91 g/mol	[3]
Melting Point	84-88 °C	[1][4][5][6][7]
Boiling Point	287.2 ± 20.0 °C (Predicted)	[1][2]
Density	1.977 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][2]
Appearance	White to light beige powder or crystals	[1][2]
Solubility	Insoluble in water; Soluble in DMSO, Ethyl Acetate, Methanol	[2]

## Chemical Properties and Reactivity

**3,5-Dibromobenzaldehyde** is a valuable building block for synthesizing a range of biologically active compounds.[1] Its aldehyde functional group and bromine substituents allow for a variety of chemical transformations. It is a known reactant in several important organic reactions, including:

- Suzuki-Miyaura cross-coupling reactions[4]
- Synthesis of blue fluorescent dye derivatives for organic light-emitting diodes (OLEDs)[4]
- Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts[4]
- Synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents[4]
- Allylic alkylation[4]
- Synthesis of C2-symmetric biphosphine ligands[4]

## Spectral Data

The structural identity of **3,5-Dibromobenzaldehyde** can be confirmed through various spectroscopic techniques.

Technique	Data
<sup>1</sup> H NMR	While a detailed spectrum with peak assignments is not readily available in the provided search results, the spectrum is expected to show signals corresponding to the aldehyde proton and the aromatic protons.
<sup>13</sup> C NMR	A <sup>13</sup> C NMR spectrum is available, though specific chemical shifts are not detailed in the search results.[8]
Infrared (IR)	The IR spectrum would characteristically show a strong absorption for the carbonyl (C=O) stretch of the aromatic aldehyde, typically in the range of 1690-1715 cm <sup>-1</sup> . Aromatic C-H stretching and C=C stretching bands are also expected.[9][10][11]
Mass Spectrometry	The mass spectrum shows major peaks at m/z 264, 266, and 262, consistent with the isotopic pattern of two bromine atoms.[4]

## Experimental Protocols

### Synthesis of 3,5-Dibromobenzaldehyde

A common synthetic route to **3,5-Dibromobenzaldehyde** involves the formylation of 1,3,5-tribromobenzene. One method involves a Grignard reaction.[8]

General Protocol:

- Prepare a Grignard reagent from 1,3,5-tribromobenzene and magnesium in a suitable ether solvent (e.g., THF).

- React the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF).
- Work up the reaction mixture with an acidic solution to hydrolyze the intermediate and yield **3,5-Dibromobenzaldehyde**.
- Purify the product, for instance, by silica gel column chromatography.

Note: A detailed, step-by-step experimental protocol for this specific synthesis was not available in the provided search results.

## Suzuki-Miyaura Cross-Coupling Reaction

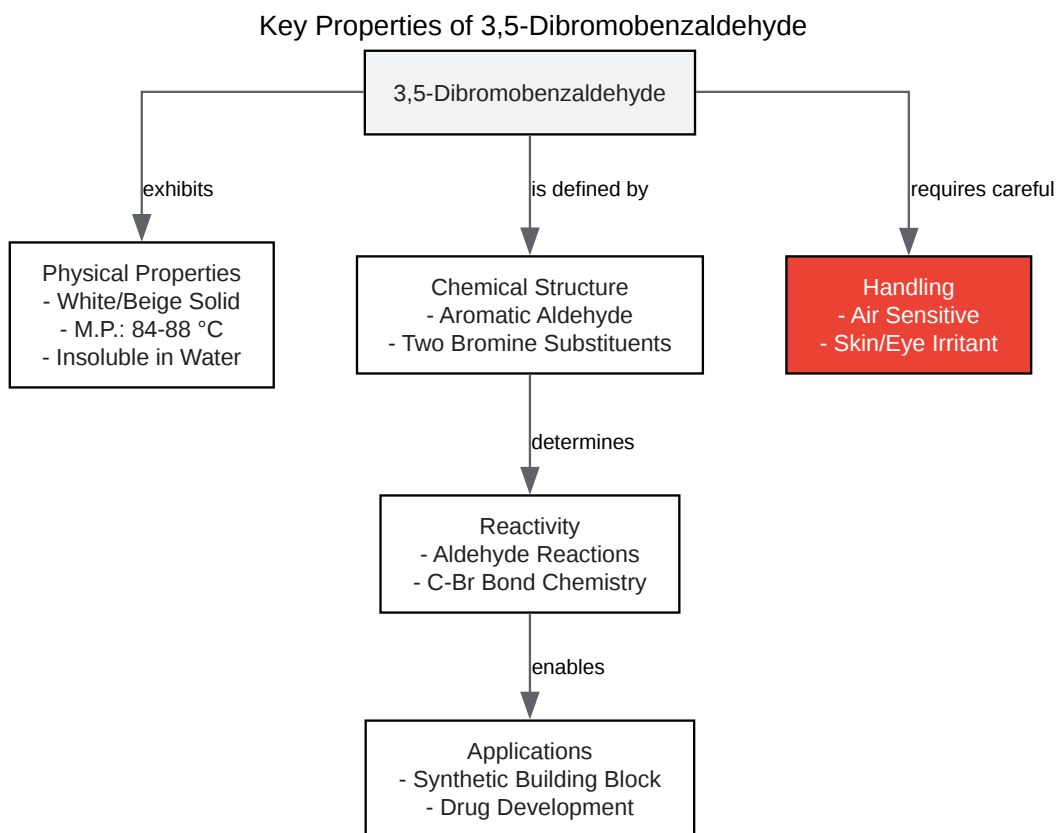
**3,5-Dibromobenzaldehyde** can be utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis.[\[7\]](#)[\[12\]](#)

General Protocol:

- In a reaction vessel under an inert atmosphere (e.g., argon), combine **3,5-Dibromobenzaldehyde**, a boronic acid or boronate ester, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ).[\[13\]](#)[\[14\]](#)
- Add a suitable solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water.[\[13\]](#)
- Heat the reaction mixture to the appropriate temperature (often between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[\[13\]](#)
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it, and purify the product by chromatography.

## Visualizations

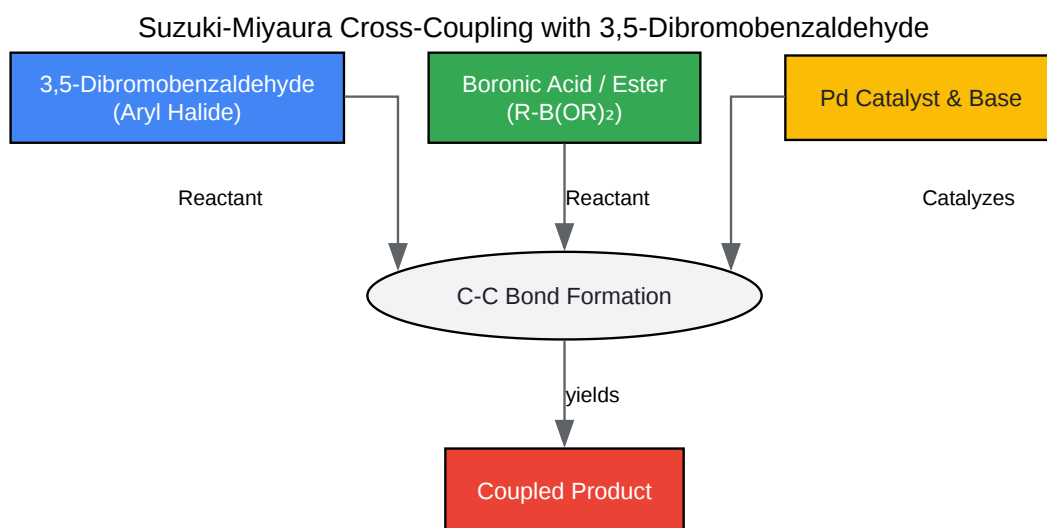
### Logical Relationship of Key Properties



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Caption: Key properties and relationships of **3,5-Dibromobenzaldehyde**.

## Synthetic Utility in Suzuki-Miyaura Cross-Coupling

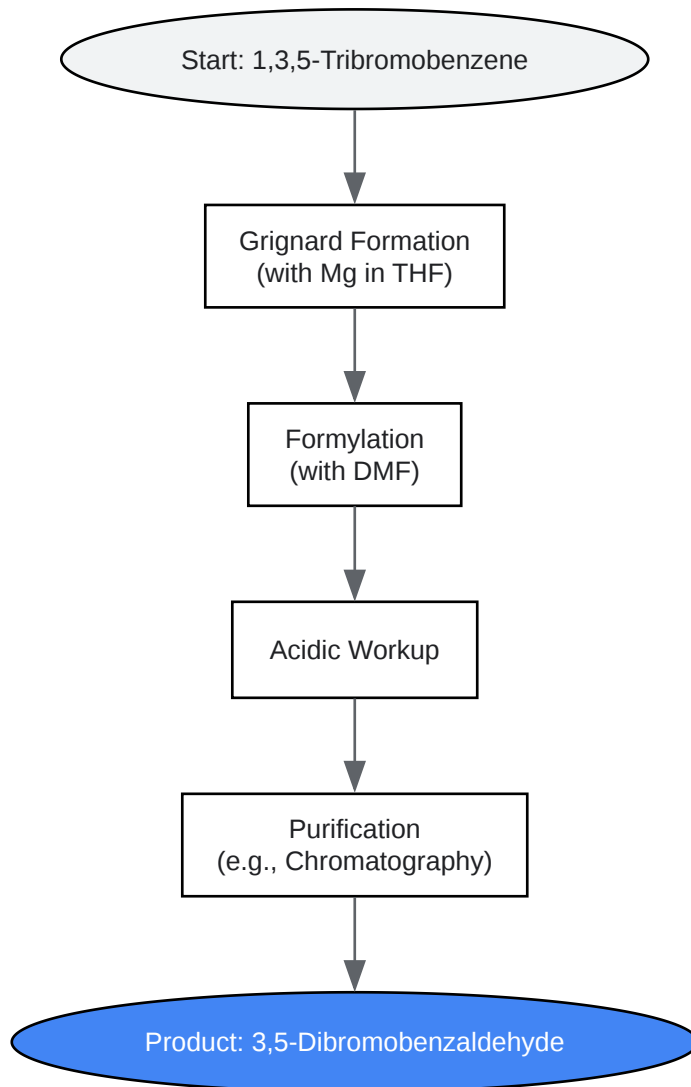


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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

## General Synthetic Workflow

## General Synthesis Workflow for 3,5-Dibromobenzaldehyde



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